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Abstract
The paralogous histone acetyltransferases (HATs) EP300 and CREBBP are critical regulators

of gene expression, and their dysregulation is implicated in numerous cancers. These proteins

act as transcriptional co-activators by acetylating histone and non-histone proteins, thereby

remodeling chromatin and facilitating the recruitment of transcriptional machinery. The

development of small molecule inhibitors targeting the catalytic HAT or bromodomain activity of

EP300/CREBBP has emerged as a promising therapeutic strategy. This technical guide

provides a comprehensive overview of Ep300/CREBBP-IN-2, a potent inhibitor of EP300 and

CREBBP, and its role in chromatin remodeling. We will delve into its mechanism of action,

present quantitative data on its activity, detail relevant experimental protocols, and visualize the

signaling pathways it modulates.

Introduction to EP300 and CREBBP
CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300) are highly

homologous proteins that function as key transcriptional co-activators.[1] They possess histone

acetyltransferase (HAT) activity, which is crucial for regulating gene expression by modifying

the acetylation status of histones and other proteins.[1][2] This enzymatic activity leads to a

more open chromatin structure, allowing for the binding of transcription factors and the initiation

of transcription.[1]
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Both EP300 and CREBBP contain a bromodomain, a protein module that recognizes and binds

to acetylated lysine residues, including those on histones.[1][3] This interaction helps to anchor

the EP300/CREBBP complex to chromatin, further promoting transcriptional activation.[1]

Given their central role in gene regulation, it is not surprising that aberrant EP300/CREBBP

activity is linked to the development and progression of various cancers, including

hematological malignancies and solid tumors.[1][4][5]

Inhibition of EP300/CREBBP has been shown to have anti-proliferative effects in various

cancer models.[4][6] This has spurred the development of small molecule inhibitors targeting

either the HAT domain or the bromodomain of these proteins. Ep300/CREBBP-IN-2 is a

potent, orally active inhibitor that targets the catalytic HAT activity of both EP300 and CREBBP.

[7][8]

Ep300/CREBBP-IN-2: Mechanism of Action
Ep300/CREBBP-IN-2 exerts its effects by directly inhibiting the histone acetyltransferase (HAT)

activity of EP300 and CREBBP. The primary mechanism involves a reduction in the acetylation

of key histone residues, most notably lysine 27 on histone H3 (H3K27ac).[1][4][9] H3K27ac is a

hallmark of active enhancers and promoters, and its reduction leads to a more condensed

chromatin state and transcriptional repression of target genes.[1]

By inhibiting EP300/CREBBP, Ep300/CREBBP-IN-2 disrupts the function of critical oncogenic

transcription factors that rely on these co-activators. This includes, but is not limited to, the

Androgen Receptor (AR), MYC, and Interferon Regulatory Factor 4 (IRF4).[1][4][6] The

downstream consequences of this inhibition include cell cycle arrest, apoptosis, and a

reduction in tumor growth.[1]

Quantitative Data
The following tables summarize the quantitative data for Ep300/CREBBP-IN-2 and other

relevant inhibitors.

Table 1: Inhibitory Activity of Ep300/CREBBP-IN-2
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Target IC50 (µM)

EP300 0.052[7][8]

CREBBP 0.148[7][8]

Table 2: Chemical Properties of Ep300/CREBBP-IN-2

Property Value

Molecular Formula C₂₆H₂₇F₃N₄O₄[7]

Molecular Weight 516.51 g/mol [7]

Form Solid[7]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

effects of Ep300/CREBBP-IN-2.

Cell Proliferation Assay
This protocol is used to determine the effect of Ep300/CREBBP-IN-2 on the growth of cancer

cell lines.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Compound Treatment: Prepare a serial dilution of Ep300/CREBBP-IN-2 in culture medium.

Remove the old medium from the cells and add the medium containing the inhibitor at

various concentrations. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to

the manufacturer's instructions.
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Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the

GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for H3K27ac
This protocol is used to assess the genome-wide changes in H3K27 acetylation upon treatment

with Ep300/CREBBP-IN-2.

Cell Treatment and Cross-linking: Treat cells with Ep300/CREBBP-IN-2 or vehicle for the

desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of

1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA

fragments of 200-500 bp.

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac

overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin

complexes.

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin

from the beads.

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C

overnight. Purify the DNA using a DNA purification kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling

to identify regions with significant H3K27ac enrichment. Compare the H3K27ac profiles

between inhibitor-treated and control samples.

Quantitative Reverse Transcription PCR (RT-qPCR)
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This protocol is used to measure the changes in the expression of specific genes following

treatment with Ep300/CREBBP-IN-2.

Cell Treatment and RNA Extraction: Treat cells with the inhibitor or vehicle. Extract total RNA

using a suitable RNA extraction kit.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a

reverse transcription kit.

qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and

primers specific for the target genes and a housekeeping gene (e.g., GAPDH).

Data Acquisition: Run the qPCR reaction on a real-time PCR machine.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing

the expression of the target genes to the housekeeping gene.

Immunoblotting (Western Blotting)
This protocol is used to detect changes in the protein levels of key signaling molecules.

Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle. Lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel

electrophoresis and transfer them to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR,

MYC, H3K27ac) overnight at 4°C.

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an

HRP-conjugated secondary antibody. Detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-

actin or GAPDH).

Signaling Pathways and Visualizations
Ep300/CREBBP-IN-2 impacts several key oncogenic signaling pathways. The following

diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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